3-(Boc-amino)-4-(2-fluorophenyl)butyric Acid
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Overview
Description
3-(Boc-amino)-4-(2-fluorophenyl)butyric Acid is a compound of interest in organic chemistry due to its unique structure and potential applications. It features a tert-butoxycarbonyl (Boc) protected amino group and a fluorophenyl group, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-4-(2-fluorophenyl)butyric Acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Formation of the Butyric Acid Backbone: The butyric acid backbone is constructed through a series of reactions, including alkylation and oxidation.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, often using a fluorinated benzene derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-(Boc-amino)-4-(2-fluorophenyl)butyric Acid can undergo various chemical reactions, including:
Oxidation: Conversion of the butyric acid to its corresponding ketone or aldehyde.
Reduction: Reduction of the fluorophenyl group to a fluorocyclohexyl group.
Substitution: Replacement of the Boc group with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are employed to remove the Boc group.
Major Products
The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives of the original compound.
Scientific Research Applications
3-(Boc-amino)-4-(2-fluorophenyl)butyric Acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the development of biologically active compounds.
Medicine: Explored for its role in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(Boc-amino)-4-(2-fluorophenyl)butyric Acid involves its interaction with specific molecular targets and pathways. The Boc group provides protection during synthesis, allowing for selective reactions. The fluorophenyl group can interact with biological targets, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(Boc-amino)-3-(2-fluorophenyl)propionic acid
- 3-(Boc-amino)-4-(2-chlorophenyl)butyric acid
- 3-(Boc-amino)-4-(2-bromophenyl)butyric acid
Uniqueness
3-(Boc-amino)-4-(2-fluorophenyl)butyric Acid is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for the synthesis of fluorinated pharmaceuticals and other advanced materials.
Properties
IUPAC Name |
4-(2-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17-11(9-13(18)19)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMMDCKRQRQFAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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